Chryseno[1,2-b]oxirene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
248-36-2 |
|---|---|
Molecular Formula |
C18H10O |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
6-oxapentacyclo[9.8.0.02,8.05,7.012,17]nonadeca-1(11),2(8),3,5(7),9,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H10O/c1-2-4-12-11(3-1)5-6-14-13(12)7-8-16-15(14)9-10-17-18(16)19-17/h1-10H |
InChI Key |
QVDJHFCOIUFOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4O5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Chryseno 1,2 B Oxirene
Strategies for the Stereoselective Synthesis of Chryseno[1,2-b]oxirene Isomers
The synthesis of specific isomers of this compound necessitates precise control over the stereochemistry of the epoxidation reaction on the chrysene (B1668918) core. Methodologies can be broadly categorized into the preparation of suitable precursors, direct epoxidation techniques, and indirect routes to the oxirene (B85696) ring.
The primary precursor for the synthesis of this compound is chrysene itself. Chrysene is a natural constituent of coal tar and can be isolated from this source. wikipedia.org For laboratory synthesis, various methods are available, including photochemical oxidative cyclization, known as the Mallory reaction. mdpi.com The functionalization of the chrysene skeleton can be achieved through electrophilic substitution reactions, although the regioselectivity can be challenging to control. For instance, acetylation of chrysene can yield a mixture of 2-, 3-, and 6-acetylchrysenes. researchgate.net More modern approaches, such as Suzuki cross-coupling reactions, have been employed to synthesize phenolic derivatives of chrysene, which can serve as precursors to dihydrodiols and diol epoxides. rsc.org
The synthesis of precursors for specific isomers of this compound would likely involve the preparation of the corresponding alkene, chrysene-1,2-dene, which is not a commercially available starting material and would require a multi-step synthesis. An alternative strategy involves the enzymatic or chemoenzymatic synthesis of cis-dihydrodiols from chrysene, which can then be further elaborated to the desired epoxide.
Direct epoxidation of the 1,2-double bond of a suitable chrysene precursor would be the most straightforward approach to this compound. Several reagents are known to effect the epoxidation of polycyclic aromatic systems.
Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes. The stereoselectivity of this reaction is often influenced by the steric environment of the double bond, with the reagent typically attacking from the less hindered face. In the case of non-planar PAHs, this can lead to a high degree of stereoselectivity.
Dioxiranes: Dimethyldioxirane (DMDO) and methyl(trifluoromethyl)dioxirane are powerful and often stereoselective epoxidizing agents that react under mild conditions. researchgate.net The stereoselectivity is governed by both steric and stereoelectronic factors. researchgate.net
Enzymatic Epoxidation: Heme-thiolate enzymes, such as cytochrome P450 monooxygenases, are known to metabolize PAHs via epoxidation. nih.gov Fungal peroxygenases have also been shown to catalyze the regio- and stereoselective epoxidation of unsaturated fatty acids and could potentially be applied to PAHs. nih.gov Biocatalytic methods offer the potential for high enantioselectivity. acs.org
The control of stereoselectivity in the direct epoxidation of a chrysene precursor would depend on the specific geometry of the substrate and the chosen oxidant. For a planar aromatic system, achieving high diastereoselectivity or enantioselectivity without a chiral directing group or a chiral catalyst would be challenging.
| Epoxidation Method | Reagent/Catalyst | Key Features | Potential for Stereoselectivity |
| Peroxy Acid Epoxidation | m-CPBA | Common, accessible reagent. | Generally attacks the less sterically hindered face. |
| Dioxirane Epoxidation | DMDO, TFDO | Highly reactive, mild conditions. | Can exhibit high stereoselectivity based on steric and electronic effects. researchgate.net |
| Enzymatic Epoxidation | Cytochrome P450, Fungal Peroxygenases | High regio- and enantioselectivity possible. nih.govnih.gov | Often produces enantiopure or highly enantioenriched epoxides. acs.org |
Indirect methods for the formation of the oxirene ring can provide alternative pathways to specific isomers. One such approach involves the cyclization of a halohydrin. This would entail the addition of a hypohalous acid or its equivalent across the 1,2-double bond of chrysene, followed by base-induced intramolecular nucleophilic substitution to close the epoxide ring. The stereochemistry of the resulting epoxide is dictated by the stereochemistry of the intermediate halohydrin.
Another potential indirect route is the conversion from a pre-existing diol. For instance, the synthesis of chrysene dihydrodiols has been reported. acs.orgacs.org These diols could potentially be converted to a cyclic sulfate or a related species, which upon treatment with a suitable reagent could furnish the epoxide.
Chemical Reactivity of the Oxirene Moiety
The oxirene ring in this compound is highly strained and polarized, making it susceptible to attack by both nucleophiles and electrophiles.
The epoxide ring of arene oxides is readily opened by a variety of nucleophiles. nih.gov This reaction is a key step in the metabolic activation of PAHs, where the epoxide reacts with biological nucleophiles such as DNA. arkat-usa.org The regioselectivity of the ring-opening is influenced by both electronic and steric factors.
Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. Under acidic conditions, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The transition state in this case has significant carbocationic character, and the nucleophile attacks the carbon atom that can best stabilize the positive charge. Quantum mechanical studies on related cyclopenta-PAH epoxides have shown that the positive charge in the protonated epoxide is often delocalized throughout the aromatic system. nih.gov
Common nucleophiles that can react with arene oxides include:
Water: Hydrolysis of the epoxide leads to the formation of a trans-dihydrodiol.
Thiols: Reaction with thiols, such as glutathione, is a major detoxification pathway in biological systems.
Amines: Amines can open the epoxide ring to form amino alcohols. The reaction of diol epoxides of chrysene derivatives with the amino groups of DNA bases has been studied. nih.gov
Carbon nucleophiles: Organometallic reagents and enolates can also act as nucleophiles, leading to the formation of new carbon-carbon bonds. arkat-usa.org
| Nucleophile | Product Type | Significance |
| Water (H₂O) | trans-Dihydrodiol | A common metabolic and detoxification product. |
| Thiols (R-SH) | Thioether alcohol | Important in biological detoxification pathways (e.g., glutathione conjugation). |
| Amines (R-NH₂) | Amino alcohol | Relevant to the covalent binding of PAH metabolites to DNA and proteins. nih.gov |
| Organometallic Reagents (e.g., Grignard) | Alcohol with new C-C bond | A synthetic transformation to elaborate the carbon skeleton. |
The oxirene oxygen atom possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. The most common electrophilic transformation is protonation under acidic conditions, which, as mentioned above, activates the ring for nucleophilic attack.
The aromatic portion of this compound can also undergo electrophilic aromatic substitution. vanderbilt.edulibretexts.org The presence of the oxirene ring, being an electron-withdrawing group, is expected to deactivate the aromatic system towards electrophilic attack. The directing effect of the oxirene group would need to be determined, but it would likely direct incoming electrophiles to specific positions on the chrysene core. However, under strongly acidic conditions required for many electrophilic aromatic substitution reactions, the oxirene ring itself is likely to react.
Another potential reaction is the isomerization of the arene oxide to a phenol. This rearrangement, known as the NIH shift, is a common metabolic pathway for arene oxides and can also be acid-catalyzed. ucsb.edu For this compound, this would likely lead to the formation of 1-hydroxychrysene or 2-hydroxychrysene. The thermal racemization of chrysene 3,4-oxide has been shown to proceed through an oxepin intermediate, highlighting the potential for valence tautomerism in these systems. rsc.org
Rearrangement Pathways of this compound
The chemical reactivity of arene oxides, such as this compound, is characterized by their propensity to undergo rearrangement reactions to form more stable phenolic compounds. These transformations are of significant interest due to their role in the metabolism of polycyclic aromatic hydrocarbons (PAHs). The rearrangement of this compound can proceed through several pathways, primarily influenced by the reaction conditions.
A key rearrangement mechanism for arene oxides is the NIH shift, which involves an intramolecular hydride shift during the aromatization process. In the case of this compound, this would lead to the formation of chrysenols. This process is often acid-catalyzed. Under acidic conditions, the epoxide oxygen is protonated, facilitating the opening of the oxirane ring to form a carbocation intermediate. Subsequent migration of a hydride ion and tautomerization leads to the formation of a stable phenol. The regioselectivity of this rearrangement, determining which chrysenol isomer is formed, is influenced by the electronic and steric factors of the chrysene ring system.
Another significant aspect of the chemistry of this compound is its valence tautomerism with the corresponding oxepin. It has been shown that (+)-1,2-epoxy-1,2-dihydrochrysene, a related compound, undergoes thermal racemization through an oxepin intermediate. rsc.org This suggests that this compound likely exists in equilibrium with its seven-membered oxepin valence isomer. The position of this equilibrium is influenced by factors such as solvent polarity and temperature. This tautomerism is a common feature for many arene oxides and plays a crucial role in their chemical and biological activities.
The rearrangement of arene oxides can be influenced by various catalysts. While acid catalysis is the most common, other reagents can also promote these transformations. The specific conditions can dictate the product distribution, leading to different isomers of chrysenols or other rearranged products.
Table 1: Key Rearrangement Pathways of this compound
| Pathway | Description | Key Intermediates | Primary Products |
| Acid-Catalyzed Rearrangement (NIH Shift) | Protonation of the epoxide followed by ring-opening and a 1,2-hydride shift, leading to aromatization. | Carbocation | Chrysenols |
| Thermal Valence Tautomerism | A pericyclic reaction establishing an equilibrium between the arene oxide and its corresponding seven-membered oxepin isomer. | Oxepin | Chryseno[1,2-c]oxepin |
Photochemical Transformations of this compound
The photochemical behavior of this compound is anticipated to be rich and complex, characteristic of polycyclic aromatic compounds and their derivatives. While specific studies on this compound are not extensively detailed in the available literature, the photochemical transformations of related arene oxides and chrysene derivatives provide a basis for predicting its reactivity upon exposure to light.
One of the primary photochemical reactions expected for arene oxides is the valence isomerization to their corresponding oxepins. This process can be facilitated by photoexcitation, which can lower the energy barrier for the electrocyclic ring-opening of the oxirane ring. Therefore, irradiation of this compound could potentially shift the equilibrium towards the chryseno[1,2-c]oxepin form. The efficiency and direction of this photoisomerization would be dependent on the wavelength of light used and the reaction medium.
Furthermore, polycyclic aromatic hydrocarbons and their derivatives are known to undergo photooxidation reactions. In the presence of oxygen and light, this compound could be susceptible to oxidation, potentially leading to the formation of various oxygenated products. These reactions can be sensitized by other molecules that absorb light and transfer energy to either the arene oxide or molecular oxygen, generating reactive oxygen species like singlet oxygen. The products of such photooxidation could include further epoxides, diols, or quinones derived from the chrysene framework.
The photochemical cyclization of stilbene-like precursors is a well-established method for the synthesis of chrysenes and their derivatives. researchgate.net This highlights the general photosensitivity of the chrysene aromatic system. While this compound itself is already cyclized, the fused aromatic rings are chromophores that will absorb UV and visible light, leading to excited electronic states with distinct reactivity from the ground state. These excited states could potentially undergo other transformations, such as rearrangements or additions, depending on the specific reaction conditions and the presence of other reactants.
Table 2: Potential Photochemical Transformations of this compound
| Transformation | Description | Potential Products | Conditions |
| Photoinduced Valence Isomerization | Light-induced electrocyclic ring-opening of the oxirane to form the oxepin valence tautomer. | Chryseno[1,2-c]oxepin | UV/Visible light irradiation |
| Photooxidation | Reaction with oxygen upon photoexcitation, potentially mediated by sensitizers. | Further oxygenated chrysene derivatives (e.g., diols, quinones) | Light, Oxygen, optional Sensitizer |
| Photorearrangement | Light-induced rearrangement to phenolic isomers. | Chrysenols | UV/Visible light irradiation |
Stereochemical and Regiochemical Aspects of Chryseno 1,2 B Oxirene Reactivity
Enantiomeric and Diastereomeric Considerations in Synthesis and Reaction
The formation of an epoxide on the C1-C2 bond of a chrysene (B1668918) precursor, particularly from a dihydrodiol, results in multiple stereoisomers. The relative orientation of the epoxide oxygen to the hydroxyl groups in related diol epoxides gives rise to diastereomers, designated as syn and anti. Furthermore, because the chrysene molecule is chiral upon epoxidation at this position, these diastereomers exist as pairs of enantiomers, typically denoted as (+) and (-).
For instance, the metabolic activation of chrysene can lead to the formation of chrysene-3,4-diol-1,2-epoxides, which are structurally related to Chryseno[1,2-b]oxirene. These are often termed "reverse diol-epoxides." nih.gov The synthesis and reactions of these compounds demonstrate the importance of stereochemistry. The anti- and syn-diastereomers exhibit different chemical stabilities and biological activities. nih.gov For example, anti-chrysene-3,4-diol 1,2-oxide was found to be less stable in buffer solution (half-life of 46 minutes) compared to its syn-diastereomer (half-life of 340 minutes). nih.gov
The synthesis of specific stereoisomers is a key challenge and objective in studying their properties. rsc.orgacs.org Different stereoisomers of related bay-region and fjord-region diol epoxides, such as those of benzo[g]chrysene, show markedly different reactivities toward DNA. nih.gov The (+)-anti-, (+)-syn-, and (-)-syn-isomers of benzo[g]chrysene diol epoxides displayed similar extents of reaction with DNA, but the (-)-anti-isomer was significantly less reactive. nih.gov This highlights that both the relative (syn/anti) and absolute ((+)/(-)) configurations dictate the molecule's chemical behavior.
Table 1: Stability of Chrysene Diol Epoxide Diastereomers
| Compound | Diastereomer | Half-life (in buffer) |
|---|---|---|
| Chrysene-3,4-diol 1,2-oxide | anti | 46 min |
| Chrysene-3,4-diol 1,2-oxide | syn | 340 min |
| Chrysene-1,2-diol 3,4-oxide | anti | 74 min |
Data sourced from studies on chrysene diol epoxides, which serve as models for this compound reactivity. nih.gov
Regioselectivity in Ring-Opening Reactions of this compound
The ring-opening of the oxirane ring in this compound can proceed via nucleophilic attack at either the C1 or C2 position. The regioselectivity of this reaction is dependent on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. chemistrysteps.comlibretexts.org
Under neutral or basic conditions with strong nucleophiles, the reaction typically follows an SN2 mechanism. chemistrysteps.comwikipedia.org In this pathway, the nucleophile attacks the less sterically hindered carbon atom. For an unsymmetrical epoxide, this often results in a predictable regiochemical outcome. chemistrysteps.com
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack has characteristics that can be intermediate between SN1 and SN2 mechanisms. chemistrysteps.com If one carbon atom is significantly better at stabilizing a partial positive charge (e.g., a tertiary vs. a primary carbon), the nucleophile will preferentially attack that more substituted carbon, a hallmark of an SN1-like transition state. libretexts.org In the case of this compound, both C1 and C2 are benzylic, and the relative stability of the potential carbocation intermediates at these positions will influence the regioselectivity of the acid-catalyzed ring-opening.
The reaction stereochemistry is also crucial; nucleophilic ring-opening of epoxides is an anti-addition process, meaning the nucleophile attacks from the face opposite to the C-O bond being broken, leading to a trans configuration in the product. chemistrysteps.com
Table 2: General Regioselectivity of Epoxide Ring-Opening
| Reaction Condition | Nucleophile Type | Predominant Site of Attack | Mechanism |
|---|---|---|---|
| Basic / Neutral | Strong (e.g., RO⁻, CN⁻) | Less substituted carbon | SN2 |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | SN1-like |
This table summarizes general principles applicable to the ring-opening of this compound. chemistrysteps.comlibretexts.org
Influence of Stereochemistry on Molecular Interactions and Pathways
The specific three-dimensional arrangement of atoms in the stereoisomers of this compound and its derivatives profoundly influences their interactions with other molecules, particularly biological macromolecules like DNA. nih.gov The stereochemistry determines how effectively the molecule can fit into specific binding sites, such as the grooves of DNA or the active site of an enzyme. nih.govoup.com
Studies on related chrysene diol epoxides show that different stereoisomers react with DNA to form different types of adducts. nih.gov For diol epoxides of polycyclic aromatic hydrocarbons, covalent bonding occurs predominantly at the exocyclic amino groups of purine bases, such as guanine (B1146940) and adenine. nih.gov The conformation of the resulting adduct is stereochemistry-dependent. For example, molecular modeling suggests that when a diol epoxide binds to the 2-amino group of guanine, the hydrocarbon portion tends to lie in the minor groove of DNA, whereas binding to the 6-amino group of adenine places it in the major groove. nih.gov
The shape of the chrysene system, particularly in sterically crowded "bay" or "fjord" regions, also plays a role. Distortions in the planar aromatic structure, which can be influenced by stereochemistry, affect how the epoxide ring is presented for reaction. oup.com The relative angles between the plane of the aromatic system and the epoxide ring can differ significantly between isomers, altering the trajectory of nucleophilic attack and influencing the ultimate biological consequences. oup.com
Analysis of Stereochemical Configuration and Conformational Dynamics
The precise stereochemical configuration and conformational properties of this compound derivatives are determined through advanced analytical techniques, including X-ray crystallography and NMR spectroscopy. X-ray crystallography of a related compound, the anti-diol epoxide of 5,6-dimethylchrysene, provides insight into the structural features of such molecules. oup.com
These analyses reveal critical data on bond lengths and angles. In the epoxide ring of the 5,6-dimethylchrysene derivative, the C-C and C-O bonds were found to be of similar lengths (around 1.46 Å), indicating a strained but relatively symmetrical three-membered ring. oup.com The conformation of the dihydrodiol ring and its orientation relative to the aromatic plane are also defined by the stereochemistry. The presence of bulky substituents or inherent structural strain in the chrysene backbone can cause significant out-of-plane distortions. oup.com For the anti-diol epoxide of 5,6-dimethylchrysene, the angle between the aromatic system and the epoxide ring was found to be 115.5°, a significant deviation that impacts its chemical reactivity and potential for intercalation into DNA. oup.com Such conformational dynamics are crucial for understanding how the molecule presents its reactive epoxide functionality to potential targets.
Computational Chemistry and Theoretical Studies of Chryseno 1,2 B Oxirene
Simulation of Reaction Mechanisms and Pathways
Solvent Effects and Environmental Influences on Reactivity
The reactivity of Chryseno[1,2-b]oxirene, a diol epoxide derivative of chrysene (B1668918), is significantly influenced by its surrounding environment, particularly the solvent. Computational studies, primarily employing quantum mechanics, have elucidated the role of the solvent in the hydrolysis of polycyclic aromatic hydrocarbon (PAH) epoxides, a critical reaction pathway related to their detoxification and carcinogenic activity.
The hydrolysis of epoxides can proceed through different mechanisms, and the solvent plays a pivotal role in determining the favored pathway. For instance, in the case of arene oxides and diol epoxides, the reaction with water as a nucleophile is crucial. Theoretical studies on the hydrolysis of similar epoxides have suggested that an S(_N)2-like mechanism is often favored over an S(_N)1 mechanism, especially when assisted by a nucleophile like water. This implies that the solvent molecules are not merely a passive medium but can actively participate in the reaction, for example, through hydrogen bonding, which can stabilize transition states.
The polarity of the solvent is another critical factor. Research on chrysene-based materials has indicated that the stability of these systems tends to increase with rising solvent polarity. While this study was not on this compound specifically, the principle is broadly applicable to related PAH derivatives. An increase in solvent polarity can influence the electronic structure of the epoxide and the stability of any charged intermediates or transition states, thereby affecting the reaction rate.
Furthermore, the chemical stability of diol epoxides in aqueous buffer solutions has been a subject of investigation. For instance, studies on the "reverse" diol-epoxides of chrysene have determined their half-lives in buffer, providing a quantitative measure of their reactivity in an aqueous environment. The rate of hydrolysis is a key parameter as it competes with the rate of reaction with biological nucleophiles like DNA. The table below summarizes the stability of some chrysene diol epoxides in a buffer solution.
| Compound | Half-life (t1/2) in buffer |
|---|---|
| anti-chrysene-3,4-diol 1,2-oxide | 46 min |
| syn-chrysene-3,4-diol 1,2-oxide | 340 min |
| anti-chrysene-1,2-diol 3,4-oxide | 74 min |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic interactions of molecules like this compound with biological macromolecules at an atomic level. These simulations can reveal the preferred binding modes, conformational changes, and the energetics of these interactions, which are crucial for understanding the biological activity of such compounds.
Ligand-DNA Binding Dynamics
The carcinogenic activity of many PAH diol epoxides, including presumably this compound, stems from their ability to form covalent adducts with DNA. MD simulations have been instrumental in elucidating the non-covalent interactions that precede the formation of these covalent bonds. It is widely accepted that the planar aromatic structure of these compounds facilitates their intercalation between the base pairs of the DNA double helix.
Studies on chrysene itself have shown that it interacts with DNA through an intercalating mode, leading to the formation of a stable complex. This initial non-covalent binding is a critical first step in the genotoxicity of its metabolites. For the diol epoxide, this intercalation positions the reactive epoxide ring in close proximity to the nucleophilic centers of the DNA bases, primarily the N2 of guanine (B1146940) and the N6 of adenine.
Furthermore, computational studies have explored the impact of these adducts on DNA repair mechanisms. It has been found that PAH-DNA adducts with high binding affinity may be more resistant to recognition and repair by cellular machinery like the global genomic nucleotide excision repair (GG-NER) system. This resistance to repair can contribute significantly to the genotoxic potential of the compound. For instance, the binding affinities and complexation affinities with repair proteins for adducts of benzo[g]chrysene, a related compound, have been computationally evaluated, suggesting that fjord region PAHs tend to form adducts that are both more stable within DNA and less readily repaired.
The table below presents computational data on the relative binding and complexation affinities for some PAH-DNA adducts, illustrating the type of data that can be generated through such simulations.
| PAH Derivative | Relative DNA Binding Affinity | Relative RAD4-RAD23 Complexation Affinity |
|---|---|---|
| Benzo[a]pyrene (B130552) (Bay Region) | Reference | Reference |
| Benzo[g]chrysene (Fjord Region) | Higher | Weaker |
| Chrysene (Bay Region) | Comparable | Comparable |
| Benzo[c]phenanthrene (Fjord Region) | Higher | Weaker |
Interactions with Enzymatic Active Sites
The metabolism of chrysenes, including the formation of this compound, is mediated by enzymes such as cytochrome P450 monooxygenases and epoxide hydrolases. Molecular dynamics simulations are increasingly being used to study the interactions of PAH derivatives within the active sites of these enzymes. These simulations can provide a detailed picture of how the substrate binds, its orientation within the active site, and the conformational changes the enzyme may undergo to accommodate the substrate.
Epoxide hydrolases are another important class of enzymes that interact with compounds like this compound. These enzymes catalyze the hydrolysis of the epoxide to a diol, which is a detoxification pathway. Computational design and MD simulations have been successfully employed to engineer the enantioselectivity of epoxide hydrolases. These studies involve docking the epoxide substrate into the enzyme's active site and then running MD simulations to assess the stability of the binding pose and the proximity of the epoxide to the catalytic residues. This approach allows researchers to predict which mutations in the active site would favor the hydrolysis of a specific enantiomer of the epoxide, providing valuable insights into the enzyme's mechanism and specificity.
Advanced Spectroscopic and Analytical Techniques for Chryseno 1,2 B Oxirene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the chemical environment of each proton and carbon atom in the molecule. ruc.dknih.gov For instance, the ¹H NMR spectrum of the parent compound, chrysene (B1668918), displays characteristic signals in the aromatic region. chemicalbook.comnih.gov In the case of Chryseno[1,2-b]oxirene, the formation of the oxirene (B85696) ring would induce significant changes in the chemical shifts of the protons and carbons in the bay-region, particularly those at the 1 and 2 positions. These protons would shift to the aliphatic region of the spectrum, and their coupling constants would be indicative of the stereochemistry of the epoxide ring.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure by establishing connectivity between protons and carbons. beilstein-journals.orgmdpi.com For complex structures like the adducts formed between chrysene diol epoxides and nucleosides, 2D NMR is essential for determining the precise site of adduction and the stereochemical relationship between the hydrocarbon and the biological molecule. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Chrysene and Related Compounds
| Compound | Technique | Key Chemical Shifts (ppm) | Reference |
| Chrysene | ¹H NMR (400 MHz, CDCl₃) | δ 8.79, 8.73, 8.02, 8.01, 7.71, 7.64 | chemicalbook.com |
| Chrysene | ¹³C NMR | Aromatic carbons in the range of δ 120-135 | nih.gov |
| syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide-deoxyribonucleoside adducts | ¹H NMR | Protons on the saturated ring adopt a boat-like conformation | nih.gov |
Note: The data for chrysene is provided as a reference point for the parent aromatic system. The data for the diol epoxide adducts illustrates the complexity of NMR spectra for such derivatives.
Mass Spectrometry (MS) and Tandem MS for Identification of Metabolites and Adducts
Mass spectrometry (MS) is a highly sensitive technique used for the detection and identification of this compound and its metabolites, as well as the adducts it forms with DNA and proteins. Electron ionization (EI) MS of the parent chrysene shows a prominent molecular ion peak (m/z 228), which is characteristic of stable aromatic systems. nist.gov
For this compound, the mass spectrum would be expected to show a molecular ion at m/z 244 (C₁₈H₁₂O). The fragmentation pattern in MS and tandem MS (MS/MS) provides crucial structural information. The fragmentation of similar epoxide-containing compounds often involves the loss of characteristic neutral fragments such as CO, CHO, and H₂O. nih.govresearchgate.net The study of fragmentation patterns is essential for distinguishing between different isomers of chrysene epoxides and their derivatives. fu-berlin.de
In the context of biological studies, liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are the methods of choice for analyzing this compound-derived DNA adducts. These techniques offer the high sensitivity required to detect the very low levels of adducts typically found in biological samples.
Table 2: Mass Spectrometry Data for Chrysene and Related Compounds
| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |
| Chrysene | Electron Ionization (EI) | 228 (M⁺), 226, 224 | nist.gov |
| 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide | Electron Impact (EI) | M⁺, [M-O]⁺, [M-OH]⁺, [M-CO]⁺, [M-CHO]⁺ | researchgate.net |
| Protonated Trolox (a chromane (B1220400) derivative) | Collision-Induced Dissociation (CID) | [M-H₂O]⁺, [M-CO]⁺ | nih.gov |
Note: Fragmentation data for related heterocyclic and epoxide-containing compounds are provided to illustrate common fragmentation pathways.
X-ray Crystallography for Precise Molecular and Adduct Structure Determination
The application of X-ray crystallography has been instrumental in determining the absolute configuration of chrysene derivatives, such as diol epoxides, and their adducts with DNA. This information is critical for understanding the stereoselectivity of metabolic activation and the structural basis of their biological activity.
Table 3: Crystallographic Data for Chrysene
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Chrysene | Monoclinic | P2₁/n | a = 3.822 Å, b = 12.356 Å, c = 25.044 Å, β = 93.43° | wikipedia.org |
Note: This data pertains to the parent hydrocarbon, chrysene.
Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantification of this compound from complex mixtures. These methods are crucial for resolving isomers of chrysene epoxides and for assessing the purity of synthetic standards. google.comrestek.com
Reversed-phase HPLC (RP-HPLC) is widely used for the separation of PAHs and their metabolites. nih.gov The choice of stationary phase, mobile phase composition, and detector (e.g., UV-Vis, fluorescence) are critical for achieving optimal separation. For instance, specialized PAH columns have been developed for GC to improve the resolution of isomeric compounds like chrysene and triphenylene (B110318). restek.com
High-speed countercurrent chromatography has also been employed for the separation and purification of natural product oxides, demonstrating the versatility of chromatographic methods. google.com
Table 4: Chromatographic Methods for Separation of PAHs and Related Compounds
| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Application | Reference |
| GCxGC | Rxi-PAH | Optimized temperature program | Separation of triphenylene and chrysene | restek.com |
| RP-HPLC | Not specified | Not specified | Separation of ozonation byproducts of chrysene | nih.gov |
| High-Speed Countercurrent Chromatography | n-paraffin, acetonitrile, ethanol/dichloromethane | Two-phase non-aqueous system | Separation of caryophyllene (B1175711) oxide | google.com |
| RP-HPLC | Graphene oxide-modified polyHIPE | Isocratic reversed-phase | Separation of small molecules | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence for Interaction Studies
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable tools for studying the electronic properties of this compound and its interactions with other molecules. The parent compound, chrysene, exhibits characteristic UV absorption maxima. nist.gov The formation of the oxirene ring in this compound is expected to cause a shift in these absorption bands.
UV-Vis spectroscopy can be used to monitor reactions involving this compound and to determine its concentration in solutions. Fluorescence spectroscopy, being highly sensitive, is particularly useful for detecting trace amounts of the compound and for studying its binding to biological macromolecules like DNA and proteins. Changes in the fluorescence spectrum (e.g., quenching, shifts in emission maxima) upon binding can provide information about the nature of the interaction.
Table 5: Spectroscopic Data for Chrysene and Related Derivatives
| Compound | Technique | Absorption Maxima (λmax, nm) | Solvent | Reference |
| Chrysene | UV/Vis | 257, 267, 302, 315, 328, 344, 361 | Not specified | nist.gov |
| Dibenzo[g,p]chrysene derivatives | UV/Vis | Varies with substitution (e.g., 350-450) | CH₂Cl₂ | beilstein-journals.orgresearchgate.net |
| 1,2-Benzoquinone | UV/Vis | ~280, ~400 | Not specified | researchgate.net |
Note: Data for chrysene and related derivatives are provided to indicate the typical spectral regions of interest.
Structure Reactivity Relationships of Chryseno 1,2 B Oxirene and Its Derivatives
Influence of Peripheral Substitution on Oxirene (B85696) Stability and Chemical Reactivity
The introduction of substituents onto the chrysene (B1668918) ring system can profoundly alter the chemical properties of the corresponding oxirene (epoxide) derivatives. The stability of the epoxide ring and its susceptibility to nucleophilic attack are governed by the electronic and steric effects imposed by these peripheral groups. The ring-opening of the epoxide, particularly under acidic conditions, proceeds through a mechanism involving a carbocation-like transition state. nih.gov Therefore, the ability of a substituent to stabilize or destabilize this positive charge significantly influences the reaction rate.
Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), when positioned at locations that can electronically communicate with the developing carbocation at the benzylic position (C1), are expected to increase the rate of epoxide ring-opening. mdpi.com This is due to the stabilization of the transition state through resonance or inductive effects. Conversely, electron-withdrawing groups (EWGs), such as chloro (-Cl) or nitro (-NO₂), would destabilize the carbocation intermediate, thereby decreasing the rate of solvolysis and reaction with nucleophiles. rsc.org
| Substituent Type | Position on Chrysene Ring | Expected Effect on Oxirene Ring Stability | Expected Effect on Reactivity (Ring-Opening Rate) | Rationale |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Conjugated with C1/C2 | Decreased | Increased | Stabilization of the benzylic carbocation intermediate formed during ring-opening. nih.gov |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Any position | Increased | Decreased | Destabilization of the carbocation intermediate, making the ring less prone to open. rsc.org |
| Bulky/Steric (e.g., -t-butyl) | Near the oxirene ring (e.g., C3, C12) | Minor electronic effect | Decreased | Steric hindrance impeding the approach of nucleophiles to the epoxide carbons. mdpi.com |
Correlation of Stereochemical Features with Reaction Outcomes and Adduct Formation
The three-dimensional arrangement of atoms—the stereochemistry—is a critical determinant of the biological and chemical outcomes for chrysene epoxides, particularly the diol epoxide derivatives. ontosight.ai The metabolic activation of chrysene can lead to different stereoisomers, primarily the syn- and anti-diastereomers of the diol epoxides. ontosight.ai These isomers differ in the relative orientation of the epoxide oxygen and the hydroxyl group on the same face of the molecule.
The syn- and anti-isomers exhibit distinct chemical reactivities and form different types of adducts with biological macromolecules like DNA. acs.orgnih.gov The stereochemistry influences:
Rate of Hydrolysis: The spatial arrangement of the hydroxyl groups relative to the epoxide affects the rate of solvolysis.
Interaction with Enzymes: Enzymes such as epoxide hydrolase and glutathione-S-transferase often show high stereoselectivity, preferentially metabolizing one isomer over another. nih.gov
DNA Adduct Conformation: When these epoxides react with DNA, the stereochemistry of the epoxide dictates the conformation of the resulting adduct. uwo.ca For example, an adduct might lie in the minor groove of the DNA, intercalate between base pairs, or cause significant helical distortion, which in turn affects the likelihood of DNA repair and the potential for mutations. uwo.canih.gov
Research on chrysene diol epoxides has shown that different stereoisomers possess varying mutagenic and carcinogenic potencies. ontosight.ai For example, in studies with related benzo[c]chrysene (B89444) diol epoxides, the anti-diastereomer was found to be a significantly more potent mutagen than the syn-diastereomer. The specific three-dimensional shape of the anti-isomer is thought to facilitate a more effective binding interaction with the active site of DNA, leading to higher levels of DNA adduct formation.
| Stereoisomer Feature | Description | Consequence for Reactivity and Adduct Formation |
| syn-Diastereomer | The epoxide oxygen and the benzylic hydroxyl group are on the same side of the aromatic ring plane. | Often exhibits different hydrolysis rates compared to the anti-isomer. Can form unique DNA adduct conformations that may be recognized differently by repair enzymes. |
| anti-Diastereomer | The epoxide oxygen and the benzylic hydroxyl group are on opposite sides of the aromatic ring plane. | Generally considered more tumorigenic for many PAHs. Its conformation is often optimal for forming covalent adducts with DNA bases (e.g., guanine (B1146940) or adenine). researchgate.net |
| Enantiomers (R,S configuration) | The absolute configuration at the chiral centers of the diol and epoxide rings (e.g., (1R, 2S, 3S, 4R)). | Metabolic enzymes like cytochrome P450 produce specific enantiomers. nih.gov The absolute configuration is crucial for the interaction with chiral biological targets like DNA and enzymes, determining binding affinity and reaction efficiency. |
Comparative Studies with Other Polycyclic Arene Epoxides (e.g., Benzo[a]pyrene (B130552) Epoxides, Naphthalene (B1677914) Epoxides)
The reactivity of chryseno[1,2-b]oxirene systems is best understood in the context of other well-studied polycyclic arene epoxides. Key comparators include benzo[a]pyrene diol epoxide (BPDE), a potent carcinogen, and the simpler naphthalene epoxides. These comparisons reveal fundamental principles of structure-activity relationships.
Naphthalene Epoxides: Naphthalene represents a simpler, non-carcinogenic bicyclic arene. Its epoxide, naphthalene-1,2-oxide, is much less stable and more readily detoxified than the complex epoxides of chrysene or BaP. It lacks the complex electronic and steric features of the larger systems, such as a bay region, which contribute to the high carcinogenic potential of compounds like BPDE. Comparing this compound to naphthalene epoxide illustrates the profound impact of increased aromatic complexity and specific topological features (i.e., bay regions) on the chemical stability and biological activity of arene oxides.
| Property | This compound Derivatives | Benzo[a]pyrene Diol Epoxide (BPDE) | Naphthalene Epoxide |
| Structural Feature | Bay-region diol epoxide | Bay-region diol epoxide | Simple arene oxide, no bay region |
| Reactivity | High, due to formation of a stabilized benzylic carbocation. | Very high, considered a benchmark for potent PAH carcinogens. amanote.com | Moderate, less stable than complex epoxides. |
| Hydrolysis Rate | Relatively slow compared to BPDE but much faster than simple aliphatic epoxides. | Fast; k ≈ 4.6 x 10⁻³ s⁻¹ (for a model compound). nyu.edunih.gov | Rapidly hydrolyzed by epoxide hydrolase. |
| DNA Adduct Formation | Forms stable adducts with DNA, leading to mutagenicity. nih.gov | Forms characteristic adducts primarily at the N2 position of guanine. uwo.ca | Can form adducts, but generally less mutagenic and efficiently repaired. |
| Carcinogenic Potential | Considered carcinogenic. ontosight.ai | Potent carcinogen. wikipedia.org | Generally considered non-carcinogenic. |
Principles for Modulating the Chemical Reactivity of this compound Systems
Based on the structure-reactivity relationships discussed, several key principles emerge for modulating the chemical reactivity of this compound and its derivatives. These principles are foundational for designing chemical probes to study biological processes or for developing strategies to mitigate the harmful effects of these compounds.
Electronic Tuning via Peripheral Substitution: The strategic placement of electron-donating or electron-withdrawing groups on the chrysene skeleton is a primary tool for controlling reactivity.
To decrease reactivity: Introduce electron-withdrawing groups (e.g., halogens) to destabilize the carbocation intermediate of the epoxide ring-opening. This will slow hydrolysis and reactions with nucleophiles. rsc.org
To increase reactivity: Place electron-donating groups (e.g., methoxy) at positions that can stabilize the carbocation through resonance, accelerating the ring-opening reaction.
Introducing bulky groups: Placing large substituents near the epoxide can physically block the approach of nucleophiles, including water or biological macromolecules, thus reducing reaction rates. mdpi.com
Altering the bay region: Modifications that increase the steric crowding in the bay region can further enhance the stability of the carbocation and thus the reactivity of the diol epoxide.
Control of Stereochemistry: Since different stereoisomers have vastly different reactivities and biological consequences, controlling the stereochemical outcome of synthetic or metabolic processes is crucial.
Diastereoselective Synthesis: Synthetic routes can be designed to favor the formation of a less reactive isomer (e.g., the syn-diol epoxide over the more mutagenic anti-isomer).
Enantioselective Processes: Utilizing chiral catalysts or reagents can allow for the synthesis of a single enantiomer, which may be more readily detoxified by metabolic enzymes or be less reactive toward DNA.
Modification of Diol Functionality: The hydroxyl groups in diol epoxides are not merely spectators; they influence conformation and reactivity.
Altering Hydroxyl Group Position: Moving the diol groups away from the bay region would disrupt the classic diol-epoxide structure, likely leading to a significant decrease in carcinogenic activity.
Derivatization: Converting the hydroxyl groups to ethers or esters would change the molecule's solubility and its ability to form hydrogen bonds, altering its interaction with water and biological targets.
By applying these principles, the chemical and biological behavior of this compound systems can be systematically adjusted, providing a powerful approach for both fundamental research and toxicological assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
